N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Table 1: Comparative Structural Features of Selected Tetrahydronaphthalene Carboxamides
The compound’s classification is further refined by its hydrogen-bonding profile, with one donor (amide NH) and two acceptors (amide carbonyl and acetyl carbonyl), enabling diverse molecular interactions. This contrasts with simpler derivatives lacking the acetyl group, which exhibit reduced polarity and altered solubility profiles.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13(21)15-7-4-8-18(12-15)20-19(22)17-10-9-14-5-2-3-6-16(14)11-17/h4,7-12H,2-3,5-6H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIMHHULHIDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320577 | |
| Record name | N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
681169-83-5 | |
| Record name | N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 3-acetylphenylamine with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-carboxyphenyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide.
Reduction: 3-(1-hydroxyethyl)phenyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide.
Substitution: 3-nitrophenyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide.
Scientific Research Applications
N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogues:
Key Observations :
- Substituent Polarity : The 3-acetylphenyl group in the target compound introduces moderate polarity compared to halogenated (e.g., 3,4-dichlorophenyl) or heterocyclic (e.g., pyrazolopyridine) substituents, which may alter solubility and target binding .
- Biological Activity : Analogues with electron-withdrawing groups (e.g., chlorine in ) or conjugated systems (e.g., indole in ) show enhanced bioactivity, suggesting that the acetyl group’s electron-deficient nature could similarly modulate receptor interactions.
Comparison :
- The neuroprotective derivative in uses a 3-chloropropyl intermediate, requiring additional steps for indenyl group incorporation.
- Melatonin analogues in involve indole-ethylamine coupling, which may necessitate protective group strategies due to the reactivity of indole rings.
Pharmacological and Physicochemical Properties
Antioxidant and Antitumor Activities
- Pyrazolopyridine 5a : Exhibited 2–3× higher DPPH radical scavenging than ascorbic acid, attributed to the thioxopyridine moiety’s redox activity .
- THN Derivative 8 : Showed IC₅₀ = 1.8 µM against HepG-2 liver cancer cells, comparable to doxorubicin .
- Melatonin Analogues : Demonstrated lipid peroxidation inhibition >85%, likely due to indole’s radical-trapping capacity .
Target Compound Hypothesis : The acetylphenyl group may confer moderate antioxidant activity but could lack the potency of heterocyclic or halogenated analogues due to reduced electron delocalization.
Physicochemical Data
Notes:
Biological Activity
N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{17}N_{1}O_{2}
- Molecular Weight : 269.31 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, compounds with a tetrahydronaphthalene backbone have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects of related compounds, the following results were observed:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | 1.98 | Induces apoptosis via Bcl-2 inhibition |
| Compound B | Jurkat (leukemia) | 1.61 | Disruption of mitochondrial membrane potential |
These findings suggest that the presence of specific functional groups in the structure enhances anticancer activity by promoting apoptosis in cancer cells .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this class of compounds. Research indicates that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through interactions with pro-apoptotic proteins.
- Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and function.
- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes crucial for cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
